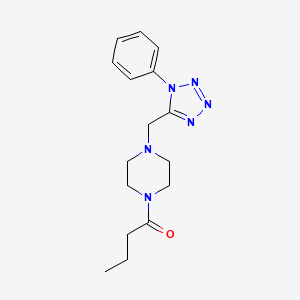

![molecular formula C15H11FN2OS2 B3016949 N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 839696-71-8](/img/structure/B3016949.png)

N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a compound that belongs to a class of organic molecules featuring a benzothiazole moiety linked to an acetamide group through a sulfur atom. The presence of the fluorophenyl group suggests potential biological activity, as fluorine atoms are often included in pharmaceuticals to modulate their properties. While the specific compound is not directly synthesized or evaluated in the provided papers, related benzothiazole acetamide derivatives have been synthesized and studied for various biological activities, including anti-HIV, anti-inflammatory, antibacterial, antitumor, and antimicrobial properties .

Synthesis Analysis

The synthesis of benzothiazole acetamide derivatives typically involves a multi-step process starting with the formation of the benzothiazole ring, followed by acylation to introduce the acetamide functionality. For instance, compounds with anti-HIV activity were synthesized by reacting different amino benzothiazoles with chloroacetyl chloride, followed by further reactions with various nucleophiles . Similarly, antibacterial agents were synthesized by a sequence of reactions starting with 2-aminobenzothiazole, chloroacetyl chloride, and other reagents . These methods demonstrate the versatility of the benzothiazole acetamide scaffold for the introduction of various substituents that can modulate the biological activity of the final compounds.

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding and other non-covalent interactions. For example, N-(benzo[d]thiazol-2-yl)acetamide crystals exhibit hydrogen bonding, which can significantly influence their photophysical properties . The presence of substituents on the benzothiazole ring can lead to different hydrogen-bonding patterns and molecular assemblies, which may affect the compound's stability, solubility, and interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole acetamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity of the acetamide group allows for further functionalization or participation in biological interactions. For instance, the synthesis of anti-inflammatory agents involves the reaction of amino benzothiazoles with chloroacetyl chloride and substituted piperazines . The ability to introduce different substituents through chemical reactions is crucial for the design of compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives, such as solubility, acidity (pKa), and crystallinity, are influenced by their molecular structure. The pKa values of these compounds can provide insight into their ionization states at physiological pH, which is important for their absorption, distribution, and interaction with biological targets . The photophysical properties, such as fluorescence and absorption, are also relevant for their potential use in imaging or as probes .

科学的研究の応用

Antitumor Activity

Research has investigated the synthesis of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide, for potential antitumor activity. For example, one study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were evaluated for their antitumor activity in vitro against approximately 60 human tumor cell lines derived from nine neoplastic diseases. Compounds demonstrated considerable anticancer activity against some cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Benzothiazole acetamides, including derivatives of the discussed compound, have been synthesized and assessed for their antimicrobial properties. A study synthesized and evaluated the antimicrobial activity of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide against various bacterial and fungal strains. The compounds showed promising antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).

Anti-inflammatory and Analgesic Activities

Further research into benzothiazole derivatives includes evaluating their potential anti-inflammatory and analgesic activities. For instance, synthesized N-(3-chloro-4-fluorophenyl)-2-((4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl acetamide derivatives showed significant anti-inflammatory activity, highlighting the therapeutic potential of these compounds (Sunder & Maleraju, 2013).

Antioxidant Activity

The antioxidant properties of benzothiazole derivatives have also been explored. Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives were synthesized and evaluated for their antioxidant activity, showing promising results in various assays. This suggests their potential use as antioxidant agents in therapeutic applications (Koppireddi et al., 2013).

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS2/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUSPVYLPNXXEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Aminobenzo[d][1,3]dioxole-5-thiol](/img/structure/B3016867.png)

![1-(4-((2,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B3016868.png)

![3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3016871.png)

![N-(5-chloro-2-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3016879.png)

![7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3016880.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016885.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016886.png)

![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B3016887.png)

![Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3016888.png)